molecular formula C14H13NO4 B14493230 3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- CAS No. 65239-37-4

3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl-

Katalognummer: B14493230
CAS-Nummer: 65239-37-4
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: CHKQZEXIGJMKNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- is a chemical compound known for its unique structure and properties It is a derivative of pyridinecarboxylic acid, featuring a methoxyphenoxy group and a methyl group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- typically involves the reaction of 2-methoxyphenol with 3-chloromethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxypyridine-3-carboxylic acid
  • 3-Methoxypicolinic acid
  • 2-(4-Cyano-2-methoxyphenoxy)pyridine-3-carboxylic acid

Uniqueness

3-Pyridinecarboxylic acid, 2-(2-methoxyphenoxy)-6-methyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group and a methyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

65239-37-4

Molekularformel

C14H13NO4

Molekulargewicht

259.26 g/mol

IUPAC-Name

2-(2-methoxyphenoxy)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-9-7-8-10(14(16)17)13(15-9)19-12-6-4-3-5-11(12)18-2/h3-8H,1-2H3,(H,16,17)

InChI-Schlüssel

CHKQZEXIGJMKNJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C=C1)C(=O)O)OC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.